Galanolacton

Übersicht

Beschreibung

Galanolactone is a diterpenoid lactone first isolated from ginger (Zingiber officinale) and Alpinia galanga . It belongs to the class of labdanes, a subclass of diterpenes characterized by their 20-carbon skeletal structure . This compound is known for its various biological activities, including its role as an antagonist at 5-HT3 receptors .

Wissenschaftliche Forschungsanwendungen

Galanolactone has been extensively studied for its scientific research applications. It has shown potential in various fields, including:

Chemistry: Used as a model compound for studying the chemical behavior of diterpenoid lactones.

Biology: Investigated for its role in inhibiting adipogenesis and reducing lipid accumulation in cells.

Medicine: Explored for its anti-emetic activity and potential use in treating gastrointestinal disorders.

Industry: Utilized in the development of natural health products and supplements.

Wirkmechanismus

Target of Action

Galanolactone, a diterpenoid lactone first isolated from ginger , primarily targets the 5-HT3 receptors . These receptors play a crucial role in the transmission of signals in the nervous system and are involved in various physiological processes.

Mode of Action

Galanolactone acts as an antagonist at the 5-HT3 receptors . This means it binds to these receptors but does not activate them, instead, it blocks them and prevents them from being activated by other substances. This action can lead to changes in signal transmission and can influence various physiological processes.

Pharmacokinetics

It is known to be soluble in acetone , which suggests that it may be well-absorbed in the body. More research is needed to fully understand the ADME properties of galanolactone and their impact on its bioavailability.

Result of Action

Galanolactone’s antagonistic action on the 5-HT3 receptors can lead to a variety of molecular and cellular effects. For instance, it has been shown to inhibit lipid accumulation and the expression of certain proteins involved in fat storage, such as adipocyte fatty acid-binding protein (aP2) and resistin, in a dose-dependent manner . This suggests that galanolactone may have potential anti-obesity effects.

Biochemische Analyse

Biochemical Properties

Galanolactone interacts with various enzymes and proteins, particularly the 5-HT3 receptors . The nature of these interactions is antagonistic, meaning that Galanolactone binds to these receptors and inhibits their activity .

Cellular Effects

Galanolactone has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, particularly those involving 5-HT3 receptors . This interaction can impact gene expression and cellular metabolism.

Molecular Mechanism

Galanolactone exerts its effects at the molecular level primarily through its antagonistic interaction with 5-HT3 receptors . By binding to these receptors, Galanolactone inhibits their activity, which can lead to changes in gene expression and cellular metabolism.

Vorbereitungsmethoden

Galanolactone can be extracted from the acetone extracts of ginger . The preparation involves drying and processing the ginger rhizomes, which significantly affects the content of galanolactone . Industrial production methods typically involve the extraction of galanolactone from natural sources like ginger and Alpinia galanga, followed by purification processes to isolate the compound .

Analyse Chemischer Reaktionen

Galanolactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Galanolactone is unique among diterpenoid lactones due to its specific biological activities and molecular structure. Similar compounds include:

Labdadienedial: Another labdane diterpene found in ginger, known for its anti-inflammatory properties.

Aframodial: A labdane diterpene with antimicrobial activity.

Gingerol: A phenolic compound in ginger with potent antioxidant and anti-inflammatory effects.

Galanolactone stands out due to its specific antagonistic action on 5-HT3 receptors and its potential therapeutic applications in treating gastrointestinal disorders and enhancing cognitive functions .

Biologische Aktivität

Galanolactone is a diterpenoid compound derived from ginger, specifically from the plant Zingiber officinale. This compound has garnered attention for its various biological activities, particularly in the fields of anti-inflammatory, antioxidant, and neuroprotective effects. This article explores the biological activity of galanolactone, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

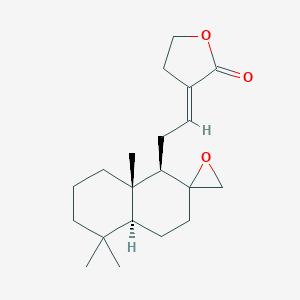

Galanolactone is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is , and its structure includes a lactone ring that plays a crucial role in its interaction with biological targets.

1. Anti-inflammatory Effects

Galanolactone exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicate that galanolactone can suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses.

Table 1: Effects of Galanolactone on Inflammatory Markers

| Study Reference | Cytokine Inhibition | Mechanism |

|---|---|---|

| TNF-α, IL-6 | NF-κB suppression | |

| IL-1β | Downregulation of inflammatory genes | |

| COX-2 | Inhibition of arachidonate metabolism |

2. Antioxidant Activity

The antioxidant properties of galanolactone are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. Research indicates that it can significantly reduce oxidative stress markers in various cell types.

Table 2: Antioxidant Effects of Galanolactone

| Study Reference | Assessed Parameter | Result |

|---|---|---|

| Superoxide Dismutase | Increased activity | |

| Malondialdehyde (MDA) | Decreased levels | |

| Glutathione Peroxidase | Enhanced activity |

3. Neuroprotective Effects

Galanolactone has been studied for its potential neuroprotective effects, particularly in models of cognitive impairment. A study investigated its impact on learning and memory in mice, revealing that it enhances both working and long-term memory.

Case Study: Neuroprotective Role in Mice

In a controlled study involving mice administered with galanolactone (200 mg/kg), significant improvements were observed in memory retention and cognitive function compared to the control group. The underlying mechanism appears to involve modulation of serotonin pathways, as galanolactone antagonizes the 5-HT3 receptor.

4. Antimicrobial Activity

Galanolactone also demonstrates antimicrobial properties against various pathogens. Studies have shown its effectiveness against oral bacteria associated with periodontal disease.

Table 3: Antimicrobial Efficacy of Galanolactone

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 30 µg/mL |

The mechanisms through which galanolactone exerts its biological effects include:

- Inhibition of Pro-inflammatory Pathways : By blocking NF-κB activation and reducing cytokine production.

- Antioxidant Mechanism : By enhancing the activity of antioxidant enzymes and scavenging free radicals.

- Neurotransmitter Modulation : By influencing serotonin receptor pathways, which may enhance cognitive functions.

- Direct Antimicrobial Action : By disrupting bacterial cell membranes or metabolic processes.

Eigenschaften

IUPAC Name |

(3E)-3-[2-[(1R,2S,4aS,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18(2)9-4-10-19(3)15(18)7-11-20(13-23-20)16(19)6-5-14-8-12-22-17(14)21/h5,15-16H,4,6-13H2,1-3H3/b14-5+/t15-,16+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPTXJNHCBXMBP-SDIIOJARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC=C4CCOC4=O)CO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C/C=C/4\CCOC4=O)CO3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115753-79-2 | |

| Record name | Galanolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115753-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galanolactone, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FX4852TYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.